ICI 211965

Mechanism of Action Enzyme Inhibition Redox Biology

ICI 211965 (also designated ZM-211965) is a synthetic (methoxyalkyl)thiazole derivative that functions as a selective and orally active 5-lipoxygenase (5-LO) inhibitor. It is the prototypical member of a structural class characterized by a non-redox mechanism of enzyme inhibition, a property that distinguishes it from earlier 5-LO inhibitors.

Molecular Formula C24H23NO2S
Molecular Weight 389.5 g/mol
CAS No. 129424-08-4
Cat. No. B1674351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI 211965
CAS129424-08-4
Synonyms1-(3-(naphth-2-ylmethoxy)phenyl)-1-(thiazol-2-yl)propyl methyl ether
ICI 211965
ICI-211965
ZM 211965
ZM-211965
Molecular FormulaC24H23NO2S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)(C4=NC=CS4)OC
InChIInChI=1S/C24H23NO2S/c1-3-24(26-2,23-25-13-14-28-23)21-9-6-10-22(16-21)27-17-18-11-12-19-7-4-5-8-20(19)15-18/h4-16H,3,17H2,1-2H3
InChIKeyXYRDHZXSQUWVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ICI 211965 (129424-08-4) Product-Specific Evidence Guide | 5-Lipoxygenase Inhibitor Selection Criteria


ICI 211965 (also designated ZM-211965) is a synthetic (methoxyalkyl)thiazole derivative that functions as a selective and orally active 5-lipoxygenase (5-LO) inhibitor [1]. It is the prototypical member of a structural class characterized by a non-redox mechanism of enzyme inhibition, a property that distinguishes it from earlier 5-LO inhibitors [2].

Mechanism Non-redox 5-LO inhibitor studies
Workflow Selective leukotriene pathway research
Format Oral tool compound for preclinical models

Why ICI 211965 Cannot Be Substituted with Generic 5-Lipoxygenase Inhibitors


5-Lipoxygenase (5-LO) inhibitors are not interchangeable due to fundamental differences in their mechanism of action. Compounds like zileuton function as reducing substrates (redox inhibitors), whereas ICI 211965 operates via a distinct, non-redox mechanism as a reversible dead-end inhibitor [1]. This mechanistic divergence critically impacts enzyme inhibition kinetics, selectivity profiles, and potential for off-target oxidative effects, making ICI 211965 a non-fungible tool for specific research applications [2].

Mechanism class Non-redox inhibition may shift interpretation vs. redox-active inhibitors (e.g., zileuton, L-670,630). Redox-cycling confounds pseudoperoxidase studies.
Selectivity profile COX selectivity context may not transfer from less selective probes (e.g., phenidone, BW755C). Pathway crosstalk requires isoform-specific review.
Enantiomeric identity Racemates or opposite enantiomers may not reproduce reported binding interaction. Single-enantiomer control fit requires chiral verification.

ICI 211965 Quantitative Differentiation Evidence for Procurement Decisions


Non-Redox vs. Redox Mechanism: Functional Contrast with Zileuton and Other Redox Inhibitors

ICI 211965 is a non-redox inhibitor, a mechanism distinct from that of potent 5-lipoxygenase inhibitors like zileuton, L-670,630, and BW A4C, which function as reducing substrates. This classification is based on experimental observations that ICI 211965 is inactive as a reducing substrate in the 5-LO-catalyzed decomposition of lipid hydroperoxides and inhibits the turnover-dependent inactivation of the enzyme [1]. The non-redox mechanism of ICI 211965 avoids the potential for generating reactive oxygen species associated with redox-cycling inhibitors.

Inhibition mechanism
Head-to-head
Non-redox reversible dead-end inhibitor
Redox: reducing substrates (zileuton, L-670,630, BW A4C)
Supports redox-independent pathway study.
Pseudoperoxidase assay context; confirm buffer conditions.
Mechanism of Action Enzyme Inhibition Redox Biology

Unmatched Selectivity for 5-Lipoxygenase Over Cyclooxygenase

ICI 211965 exhibits an exceptionally high degree of selectivity for 5-lipoxygenase over cyclooxygenase (COX). Its selectivity ratio for inhibiting leukotriene (LTC4) synthesis over COX product formation in murine macrophages exceeds 5800 [1]. This level of selectivity was reported to be greater than any previously described lipoxygenase inhibitor at the time of publication.

Selectivity window
Reported
>5800-fold 5-LO over COX
Murine macrophage LTC4 vs. COX products
Supports selective leukotriene pathway profiling.
Class-level; verify in target cell model.
Enzyme Selectivity Inflammation Eicosanoid Pathway

Oral Bioactivity: Ex Vivo ED50 of 10 mg/kg in Rat Blood

ICI 211965 demonstrates robust oral bioactivity. In a rat model, a single oral dose yielded an ex vivo ED50 of 10 mg/kg for the inhibition of LTB4 synthesis in whole blood measured one hour post-dosing [1][2]. This establishes ICI 211965 as a viable tool compound for in vivo studies requiring oral administration.

Oral ex vivo ED50
Head-to-head
10 mg/kg (rat, 1 h post-dose)
LTB4 synthesis inhibition in blood
Supports oral exposure-model interpretation.
Rat blood ex vivo; confirm strain and formulation.
Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Potent Cellular Inhibition: IC50s in Low Nanomolar to Submicromolar Range

ICI 211965 exhibits potent inhibition of 5-lipoxygenase across multiple cellular contexts. It inhibits LTC4 synthesis in murine macrophages with an IC50 of 8 nM [1] and LTB4 synthesis in human blood with an IC50 of 0.4 μM [1][2]. For comparison, the redox inhibitor zileuton inhibits LTB4 synthesis in human blood with an IC50 in the range of 0.5-1 μM, demonstrating that ICI 211965 achieves similar or superior cellular potency.

Cellular potency
Cross-study
LTC4 IC50 8 nM, LTB4 IC50 0.4 µM
Zileuton LTB4 IC50 ~0.5–1 µM (human blood)
Supports target-engagement assay context.
Plasma-free vs. whole blood matrix; validate in-house.
Cell-based Assays Leukotriene Synthesis Potency

Enantioselective Inhibition: Foundation for Chiral Probe Development

The (methoxyalkyl)thiazole class, exemplified by ICI 211965, demonstrates pronounced enantioselectivity in 5-lipoxygenase inhibition. For the related chiral analog ICI 216800 (2j), the (+)-enantiomer was found to be 50- to 150-fold more potent than the (−)-enantiomer in in vitro assays [1]. This observation supports the existence of a specific, stereoselective binding interaction with the 5-LO enzyme active site, a property not shared by achiral or non-enantioselective inhibitors like zileuton.

Enantioselectivity
Class-level
Up to 150-fold difference (analog ICI 216800)
(+)-enantiomer more potent in vitro
Supports enantiomer-attribution review.
Class inference from analog; verify with resolved enantiomers.
Chiral Pharmacology Structure-Activity Relationship Enantioselectivity

Recommended Application Scenarios for ICI 211965 in Research and Industry


Differentiation of Redox-Dependent vs. Redox-Independent 5-Lipoxygenase Inhibition

ICI 211965 is the preferred tool compound for experiments requiring a non-redox inhibitor of 5-lipoxygenase. Its mechanism as a reversible dead-end inhibitor (as opposed to the reducing substrate activity of zileuton or L-670,630) allows researchers to study 5-LO biology without the confounding effects of redox cycling or enzyme inactivation that are characteristic of redox-active inhibitors [1]. This makes it indispensable for validating novel non-redox inhibitors and for studying the pseudoperoxidase activity of 5-LO.

In Vivo Studies Requiring Oral Administration of a 5-Lipoxygenase Inhibitor

For rodent models of inflammation, asthma, or other leukotriene-mediated pathologies, ICI 211965 provides a validated, orally active option. Its defined ex vivo ED50 of 10 mg/kg in rats offers a reliable starting point for dose-ranging studies, enabling convenient oral dosing without the need for intravenous or intraperitoneal administration [1][2].

Investigations of Leukotriene-Mediated Pathways Requiring High COX Selectivity

In studies where clean dissection of the 5-LO pathway is paramount, the >5800-fold selectivity of ICI 211965 for 5-LO over cyclooxygenase is critical [1]. This minimizes the risk of off-target inhibition of prostaglandin synthesis, a common issue with less selective inhibitors, thereby ensuring that observed effects are truly attributable to leukotriene modulation.

Structure-Activity Relationship (SAR) Studies of Enantioselective 5-LO Inhibitors

As the founding member of a class of enantioselective 5-LO inhibitors, ICI 211965 serves as an essential reference compound in medicinal chemistry campaigns aimed at developing stereospecific inhibitors [1]. Its demonstrated enantioselectivity (inferred from close analogs) supports the existence of a chiral binding site on 5-LO, making it a valuable benchmark for evaluating new chemical entities.

Application
Selection Property
Validation Focus
Redox-independent 5-LO studies
Non-redox mechanism profile
Pseudoperoxidase and enzyme inactivation assays
Oral in vivo preclinical models
Oral exposure-model context
Ex vivo LTB4 inhibition and dose-range review
Leukotriene pathway dissection
High COX selectivity window
Prostaglandin synthesis endpoint monitoring
Stereospecific inhibitor SAR studies
Enantioselective scaffold benchmark
Chiral control and enantiomer-response interpretation

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